Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-
Description
This compound belongs to the pyrrolo[2,3-b]pyridine family, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. The core structure consists of a fused pyrrole-pyridine system, substituted at position 4 with a bromine atom and at position 1 with a phenylsulfonyl group. The benzaldehyde moiety at position 3 and a methyl group at position 4 further differentiate this compound.
Properties
Molecular Formula |
C21H15BrN2O3S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-4-methylbenzaldehyde |
InChI |
InChI=1S/C21H15BrN2O3S/c1-14-7-8-15(13-25)11-17(14)20-12-18-19(22)9-10-23-21(18)24(20)28(26,27)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
URUVPGIDICMXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Method Overview
| Step | Description |
|---|---|
| 1 | Synthesis of the pyrrolopyridine framework |
| 2 | Bromination to introduce the bromo group |
| 3 | Sulfonation to add the phenylsulfonyl group |
| 4 | Formylation to produce the benzaldehyde moiety |
Detailed Synthesis Steps
Synthesis of the Pyrrolopyridine Framework :
- The initial step often involves the cyclization of appropriate precursors such as amino acids or other heterocycles under acidic or basic conditions to form the pyrrolopyridine structure.
-
- The introduction of the bromo group can be achieved through electrophilic aromatic substitution using bromine or brominating agents in the presence of a catalyst (e.g., iron(III) bromide) under controlled temperatures to prevent over-bromination.
-
- The sulfonyl group is typically introduced using benzenesulfonyl chloride in the presence of a base (such as triethylamine) to facilitate nucleophilic attack on the aromatic ring.
-
- The final step involves the introduction of the aldehyde functionality via formylation reactions, commonly employing reagents such as Vilsmeier-Haack reagent or other formylating agents under specific conditions (e.g., temperature and solvent choice).
Reaction Conditions and Yields
Each step requires optimization regarding temperature, solvent, and reaction time to maximize yield and purity. Typical yields for each step may vary based on substrate and conditions but are often reported in the range of 60-90%.
Analysis of Preparation Methods
The preparation methods for Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- can be analyzed based on several criteria:
Efficiency
The efficiency of each method can be evaluated based on:
- Reaction time
- Yield percentages
- Purity of final product
Environmental Impact
Consideration should be given to waste management and environmental impact due to potential hazardous byproducts formed during synthesis.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrrolopyridines exhibit potent inhibitory activity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which plays a role in tumor growth and immune response modulation. The compound 18p, a pyrrolopyridine derivative, demonstrated high potency (IC50 = 25.0 nM) against ENPP1 and inhibited tumor growth in animal models .
Antimicrobial Properties
Pyrrolopyridine derivatives have also shown promise as antimicrobial agents. Studies report that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of various substituents on the pyrrolopyridine scaffold enhances their antibacterial activity, making them candidates for further development in treating infections .
Neuroprotective Effects
Research has indicated that certain pyrrolopyridine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress suggests applications in conditions like Alzheimer's disease .
Synthesis of Complex Molecules
Benzaldehyde derivatives are crucial intermediates in organic synthesis, particularly in the formation of more complex heterocyclic compounds. The reaction pathways often involve nucleophilic substitutions and coupling reactions that yield biologically active molecules. For example, the synthesis of pyrrolopyridine derivatives from benzaldehyde involves several steps including alkylation and cyclization processes that can be optimized for better yields .
Polymerization Studies
The unique structure of benzaldehyde derivatives allows them to participate in polymerization reactions, leading to the formation of novel materials with specific electronic properties. These materials have applications in organic electronics and photonics due to their tunable optical characteristics .
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 18p | ENPP1 Inhibition | 25.0 | |
| Compound A | Antibacterial | <100 | |
| Compound B | Neuroprotective | TBD |
Table 2: Synthetic Pathways for Pyrrolopyridine Derivatives
| Step Number | Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | 6-chloro-7-deazapurine | N-alkylated pyrrolopyrimidine | Good |
| 2 | Cyclization | Aryl halides | Pyrrolopyridine | Excellent |
| 3 | Coupling | Benzaldehyde derivatives | Complex heterocycles | Variable |
Case Study 1: Development of ENPP1 Inhibitors
A study focused on designing novel ENPP1 inhibitors using a series of pyrrolopyridine derivatives demonstrated significant anticancer properties through modulation of immune pathways. The results indicated that these compounds could enhance STING pathway activation, leading to increased cytokine production and tumor suppression in vivo .
Case Study 2: Antimicrobial Testing
In vitro testing of various benzaldehyde derivatives against common bacterial strains showed promising results, with some compounds exhibiting significant antibacterial activity comparable to standard antibiotics. This highlights the potential for these compounds in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic utility.
Core Structure and Substitution Patterns
Physicochemical Properties
- The acetamide derivative () likely has a higher melting point than the benzaldehyde analog due to hydrogen-bonding capacity .
- Solubility :
- Reactivity :
Key Differentiators and Challenges
- Steric Effects : The 4-methyl group in the target compound may hinder reactions at the adjacent position, unlike the unsubstituted analog in .
- Functional Group Compatibility : The aldehyde group’s reactivity requires protection during synthetic steps, unlike more stable substituents (e.g., acetamide) .
Biological Activity
Benzaldehyde derivatives, particularly those containing heterocyclic moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- (CAS: 942921-47-3) is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, synthesis, and relevant case studies.
- Chemical Formula : C21H15BrN2O3S
- Molecular Weight : 455.32 g/mol
- Density : Predicted density is approximately 1.54 g/cm³
- Boiling Point : Approximately 661.4 °C
- Storage Conditions : Recommended storage at 2-8 °C
1. Anticancer Activity
Research indicates that benzaldehyde derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- demonstrate cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluating the cytotoxicity of benzaldehyde derivatives on human liver carcinoma (HEPG2) cells found that certain modifications to the benzaldehyde structure increased cell death rates significantly. The presence of the pyrrolopyridine moiety was particularly effective in enhancing anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth .
2. Antimicrobial Activity
Benzaldehyde derivatives have also been studied for their antimicrobial properties. The introduction of a phenylsulfonyl group has been associated with enhanced antibacterial and antifungal activities.
Research Findings:
In vitro assays showed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Properties
The anti-inflammatory potential of benzaldehyde derivatives has been documented in various studies. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Evidence:
A recent investigation into the anti-inflammatory effects of related compounds indicated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising avenue for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Bromine | Enhances electron-withdrawing properties, increasing reactivity |
| Phenylsulfonyl Group | Contributes to increased solubility and bioavailability |
| Pyrrolopyridine Core | Facilitates interaction with biological targets |
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities of Benzaldehyde derivatives:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 of the pyrrolopyridine ring undergoes SNAr reactions under mild conditions. This reactivity is critical for introducing new substituents:
| Reaction Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 80°C | Amines (e.g., morpholine) | 3-[4-(Morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methylbenzaldehyde | 65–72% |
| Pd(dppf)Cl₂, Cs₂CO₃, dioxane | Boronic acids | Suzuki-coupled derivatives (e.g., aryl/heteroaryl substitutions) | 50–60% |
-
The sulfonyl group stabilizes the intermediate by withdrawing electron density, facilitating bromine displacement .
Aldehyde Functionalization
The benzaldehyde group participates in condensation and reduction reactions:
Condensation with Amines
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Schiff base formation | EtOH, NH₂R, rt, 12h | Imine derivatives | Ligands for metal complexes |
| Reductive amination | NaBH₃CN, MeOH | Secondary amines | Bioactive intermediate |
Reduction to Alcohol
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | 3-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo...]-4-methylbenzyl alcohol | 85% |
Sulfonyl Group Modifications
The phenylsulfonyl group can be removed or substituted under specific conditions:
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Desulfonylation | Mg/MeOH, reflux | Removal of sulfonyl group | Yields deprotected pyrrole |
| Alkylation | NaH, alkyl halides, THF | Sulfonamide alkylation | Enhances lipophilicity |
Cross-Coupling Reactions
The bromine and aldehyde groups enable participation in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine-functionalized analogs | 55–65% |
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes halogenation or nitration:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | Nitro-substituted derivative |
| Bromination | Br₂, FeBr₃ | Position 7 | Dibromo analog |
Complexation with Metals
The aldehyde and sulfonyl groups act as coordination sites:
| Metal | Ligand Site | Application | Reference |
|---|---|---|---|
| Pd(II) | Aldehyde oxygen | Catalytic cross-coupling | |
| Cu(I) | Sulfonyl oxygen | Photoluminescent materials |
Key Research Findings:
-
Suzuki Couplings optimize drug-likeness by introducing aryl groups, improving target binding in kinase inhibitors.
-
Desulfonylation under mild conditions retains the pyrrolopyridine core for further functionalization .
-
The aldehyde group enables covalent binding to biological targets, as shown in proteomics studies.
Stability Considerations:
-
pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions via sulfonyl cleavage .
-
Light Instability : The bromine-pyrrolopyridine moiety undergoes photodegradation; storage in amber vials is recommended.
This compound’s multifunctional design supports its versatility in medicinal chemistry and materials science, with ongoing research focused on optimizing reaction conditions for scalability and selectivity.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylsulfonyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- X-ray Crystallography : Resolve regiochemistry and steric effects .
How can reaction conditions be optimized to minimize by-products during sulfonylation?
Advanced
By-products often stem from over-sulfonylation or decomposition. Optimization strategies:
- Temperature Control : Maintain 0–25°C to suppress side reactions .
- Catalyst Screening : Use Pd(OAc)₂/XPhos systems for selective coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.
- Monitoring : Employ TLC or LC-MS to track reaction progress and halt at ~80% conversion.
What safety protocols are critical when handling this compound, given limited toxicological data?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately .
- Storage : Store under argon at –20°C to prevent degradation.
How does the phenylsulfonyl group influence the compound’s electronic properties?
Advanced
The electron-withdrawing sulfonyl group:
- Reduces Electron Density : Stabilizes the pyrrolopyridine ring via conjugation, altering reactivity in electrophilic substitutions.
- Probing Methods :
- UV-Vis Spectroscopy : Monitor absorption shifts to assess π-π* transitions.
- Cyclic Voltammetry : Measure oxidation potentials to quantify electron deficiency.
- Computational Analysis : Perform DFT calculations to map electron distribution .
What strategies are recommended for resolving low yields in the final coupling step?
Advanced
Low yields may arise from steric hindrance or competing pathways. Solutions include:
- Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce decomposition .
- Ligand Design : Use bulky ligands (e.g., SPhos) to improve Pd-catalyzed coupling efficiency.
- Purification : Employ preparative HPLC or column chromatography to isolate the product from regioisomers.
How should researchers address stability issues during long-term storage?
Q. Basic
- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation.
- Desiccants : Include silica gel packs to mitigate hydrolysis of the sulfonyl group.
- Periodic Analysis : Conduct LC-MS every 6 months to monitor degradation (e.g., aldehyde oxidation to carboxylic acid).
What computational tools can predict the compound’s reactivity in novel reactions?
Q. Advanced
- Molecular Modeling : Software like Gaussian or ORCA for transition-state analysis.
- Docking Studies : Predict binding affinities if the compound is bioactive.
- Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites .
How can researchers validate the purity of the compound for pharmacological studies?
Q. Basic
- HPLC : Achieve ≥95% purity using a C18 column and acetonitrile/water gradient.
- Elemental Analysis : Confirm C, H, N, S, and Br content within 0.3% of theoretical values.
- Melting Point : Sharp melting range (e.g., 150–152°C) indicates high crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
